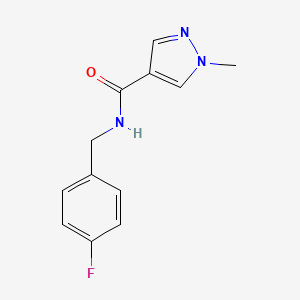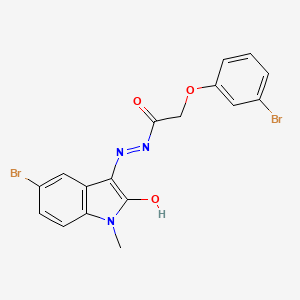![molecular formula C23H28N2O3 B6061500 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B6061500.png)
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide, also known as FPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties and mechanism of action.
作用机制
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can have various effects on the central nervous system, including increased motivation, reward, and addiction.
Biochemical and Physiological Effects:
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide has been shown to have various biochemical and physiological effects on the central nervous system. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation, reward, and addiction. 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide has also been shown to have anxiogenic effects, meaning that it can increase anxiety levels in the brain.
实验室实验的优点和局限性
One advantage of using 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of using 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide is its potential for abuse, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide. One potential direction is to study the effects of 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide on other neurotransmitters in the brain, such as serotonin and norepinephrine. Another potential direction is to study the long-term effects of 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide on the central nervous system, including its potential for addiction and tolerance. Additionally, further research is needed to develop safer and more effective compounds for studying the role of dopamine in various physiological processes.
合成方法
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide can be synthesized through a multi-step process that involves the reaction of 1-phenylpropan-1-one with 2-phenoxypropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the final product, 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide.
科学研究应用
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. 3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide has also been used to study the effects of dopamine on the central nervous system, including its role in reward, motivation, and addiction.
属性
IUPAC Name |
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-18(28-21-10-6-3-7-11-21)23(27)25-16-14-19(15-17-25)12-13-22(26)24-20-8-4-2-5-9-20/h2-11,18-19H,12-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVNSWVJTGPGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCC(=O)NC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-phenoxypropanoyl)-4-piperidinyl]-N-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6061427.png)
![4-[(2,5-dimethylphenyl)acetyl]morpholine](/img/structure/B6061440.png)
![1-{1-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6061446.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide](/img/structure/B6061447.png)


![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6061480.png)
![5-(2-pyrrolidinyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6061481.png)
![2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6061495.png)
![N-[9-(4-chlorophenyl)-8-oxopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7(8H)-yl]acetamide](/img/structure/B6061501.png)
![N-(2-methoxyethyl)-N-methyl-5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinamine](/img/structure/B6061504.png)
![3-{[4-(acetylamino)benzoyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B6061512.png)
